Starvation-Induced Autophagy Inhibition: Autogramin-1 vs. Autogramin-2 Head-to-Head IC50 Comparison
Autogramin-1 inhibits starvation-induced autophagy with an IC50 of 0.17 μM, compared to Autogramin-2's IC50 of 0.27 μM under identical assay conditions, representing a 1.6-fold higher potency (37% lower concentration required for 50% inhibition) [1][2]. Both compounds were tested in amino acid starvation-induced autophagy assays and share the same molecular target (GRAMD1A StART domain), making this a direct analog-to-analog comparison. This differential potency is not attributable to assay variability, as both compounds were characterized in the same publication series [1].
| Evidence Dimension | Autophagy inhibition potency under starvation conditions |
|---|---|
| Target Compound Data | IC50 = 0.17 μM |
| Comparator Or Baseline | Autogramin-2: IC50 = 0.27 μM |
| Quantified Difference | Autogramin-1 is 1.6-fold more potent (0.17 μM vs. 0.27 μM); 37% lower IC50 |
| Conditions | Amino acid starvation-induced autophagy; cellular assay; both compounds from same chemical series |
Why This Matters
For researchers conducting starvation-induced autophagy experiments, Autogramin-1 achieves effective inhibition at lower working concentrations than its closest analog, potentially reducing off-target effects and conserving compound inventory.
- [1] Laraia L, Friese A, Corkery DP, Konstantinidis G, Erwin N, Hofer W, Karatas H, Klewer L, Brockmeyer A, Metz M, et al. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis. Nat Chem Biol. 2019 Jul;15(7):710-720. View Source
- [2] GlpBio. Comparative Product Data: GC35433 (Autogramin-1) and GC35434 (Autogramin-2). IC50 values for starvation-induced autophagy. Accessed 2026. View Source
